molecular formula C9H7BrN2 B582195 3-Bromoquinolin-7-amine CAS No. 1344046-07-6

3-Bromoquinolin-7-amine

Cat. No.: B582195
CAS No.: 1344046-07-6
M. Wt: 223.073
InChI Key: PUPYSBMMYVIJCB-UHFFFAOYSA-N
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Description

3-Bromoquinolin-7-amine is an organic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both bromine and amine groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolin-7-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 7-aminoquinoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform . The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinolin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide (DMF).

Major Products Formed:

    Substitution Products: Various substituted quinolines.

    Oxidation Products: Nitroquinolines or nitrosoquinolines.

    Reduction Products: Aminoquinolines.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromoquinolin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoquinolin-7-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

    7-Aminoquinoline: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    3-Chloroquinolin-7-amine: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.

    3-Iodoquinolin-7-amine: Contains iodine, which can participate in different types of coupling reactions compared to bromine.

Uniqueness: 3-Bromoquinolin-7-amine is unique due to the presence of both bromine and amine groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound in pharmaceutical research .

Properties

IUPAC Name

3-bromoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPYSBMMYVIJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858600
Record name 3-Bromoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344046-07-6
Record name 3-Bromoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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